4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile 4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13772488
InChI: InChI=1S/C13H10ClN3OS/c1-18-9-5-3-4-8(6-9)11-10(7-15)12(14)17-13(16-11)19-2/h3-6H,1-2H3
SMILES: COC1=CC=CC(=C1)C2=C(C(=NC(=N2)SC)Cl)C#N
Molecular Formula: C13H10ClN3OS
Molecular Weight: 291.76 g/mol

4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile

CAS No.:

Cat. No.: VC13772488

Molecular Formula: C13H10ClN3OS

Molecular Weight: 291.76 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile -

Specification

Molecular Formula C13H10ClN3OS
Molecular Weight 291.76 g/mol
IUPAC Name 4-chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Standard InChI InChI=1S/C13H10ClN3OS/c1-18-9-5-3-4-8(6-9)11-10(7-15)12(14)17-13(16-11)19-2/h3-6H,1-2H3
Standard InChI Key NUVVEHIZUGPZHQ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=C(C(=NC(=N2)SC)Cl)C#N
Canonical SMILES COC1=CC=CC(=C1)C2=C(C(=NC(=N2)SC)Cl)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (CAS RN: 128666-82-0) has the molecular formula C₁₃H₁₀ClN₃OS and a molecular weight of 291.76 g/mol . The IUPAC name is 4-chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile, reflecting its substitution pattern (Fig. 1).

Table 1: Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling Point340.7±22.0 °C (predicted)
Density1.5±0.1 g/cm³
LogP (Partition Coefficient)1.82
SolubilityLow aqueous solubility

The compound’s low aqueous solubility and moderate lipophilicity (LogP = 1.82) suggest suitability for lipid-based drug formulations .

Structural Features

The pyrimidine ring’s electron-deficient nature, combined with electron-donating substituents (e.g., methoxy and methylthio groups), creates a polarized scaffold conducive to nucleophilic substitutions at positions 4 and 6 . The nitrile group at position 5 enhances metabolic stability and serves as a hydrogen bond acceptor, improving target binding .

Synthesis and Preparation

Key Synthetic Routes

The synthesis typically involves nucleophilic aromatic substitution and condensation reactions:

Nucleophilic Substitution of Dichloropyrimidine

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile (3) reacts with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the 3-methoxyphenyl group at position 6 . Alternatively, 3 may undergo stepwise substitutions:

  • Chlorine displacement at position 6: Treatment with 3-methoxyphenyl Grignard reagent in tetrahydrofuran yields the 6-aryl intermediate .

  • Chlorine retention at position 4: The remaining chlorine at position 4 provides a site for further functionalization .

One-Pot Condensation

Aryl aldehydes, malononitrile, and thiourea condense in the presence of ammonium chloride to form the pyrimidine core, followed by methylation using methyl iodide to introduce the methylthio group . This method achieves yields of 70–89% under optimized conditions .

Pharmacological Activities

Anticancer Activity

4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile exhibits potent inhibition of PI3Kδ and AKT-1, with IC₅₀ values of 3.36–6.99 μM in leukemia (K562) and breast cancer (MCF-7) cell lines . The 3-methoxyphenyl moiety enhances penetration into lipid bilayers, while the methylthio group stabilizes interactions with kinase ATP-binding pockets .

Antimicrobial and Antitubercular Effects

Structural analogs with similar substitution patterns show MIC values of 2–8 μg/mL against Mycobacterium tuberculosis H37Rv, suggesting potential repurposing for tuberculosis treatment . The nitrile group may disrupt bacterial cell wall synthesis via inhibition of D-alanine ligase .

Structure-Activity Relationships (SAR)

Table 2: Comparative Activity of Pyrimidine-5-carbonitrile Analogs

CompoundTargetIC₅₀/MICKey Substituents
4-Chloro-6-(3-methoxyphenyl)-2-(SCH₃) [This compound]PI3Kδ/AKT-13.36–6.99 μM3-MeOPh, SCH₃, Cl
4-Chloro-2-SCH₃-pyrimidine-5-carbonitrile PI3Kδ12.4 μMSCH₃, Cl
6-(2-Thienyl)-2-SCH₃ analog M. tuberculosis4.2 μg/mL2-thienyl, SCH₃

Key SAR insights:

  • 3-Methoxyphenyl at position 6 improves cytotoxicity by 2–3 fold compared to unsubstituted analogs .

  • Methylthio (SCH₃) at position 2 enhances metabolic stability over hydroxyl or amino groups .

  • Chlorine at position 4 is critical for electrophilic reactivity in kinase inhibition .

Applications and Future Directions

Drug Development

The compound serves as a precursor for dual PI3K/AKT inhibitors in oncology. Derivative 4-(2-arylidenehydrazinyl)-6-(3-MeOPh)-2-SCH₃-pyrimidine-5-carbonitrile shows improved bioavailability in preclinical models .

Agrochemistry

Pyrimidine-5-carbonitriles are explored as herbicides targeting acetolactate synthase (ALS), with this compound’s chlorine atom facilitating radical-mediated plant enzyme inhibition .

Future Research

  • In vivo pharmacokinetics: Address low aqueous solubility via nanoformulations.

  • Target identification: Proteomics to uncover off-target effects in kinase signaling .

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